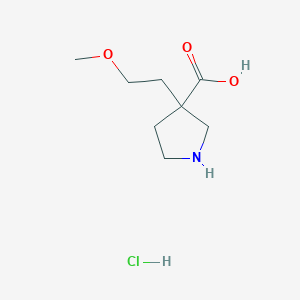
4-(3-Oxoprop-1-en-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxoprop-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 . This compound is of significant interest among researchers in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves adding 4-Cyanobenzaldehyde to a solution of (triphenylphosphoranylidene) acetaldehyde in dichloromethane. The reaction is stirred at room temperature for 20 hours. The crude product is then purified by column chromatography to afford the title compound .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ . The compound has a planar structure, which is typical for aromatic compounds.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve several steps. For instance, it can react with (2S)-2-{diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine and potassium acetate in 2,2,2-trifluoroethanol at 20℃ .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 136-138°C . It is stored at a temperature of 4°C . The compound’s properties are influenced by its molecular structure, particularly the presence of the aromatic ring and the nitrile group.Aplicaciones Científicas De Investigación
1. Application in Androgen Receptor Modulation
- Synthesis and Biological Evaluation : A derivative of 4-(3-Oxoprop-1-en-1-yl)benzonitrile, specifically 4-(5-oxopyrrolidine-1-yl)benzonitrile, was synthesized and evaluated for its selective androgen receptor modulator (SARM) properties. This compound exhibited anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, making it a potential candidate for clinical use in related therapies (Aikawa et al., 2017).
2. Advancements in Battery Technology
- High Voltage Lithium Ion Battery Additive : 4-(Trifluoromethyl)-benzonitrile, a compound structurally related to this compound, has been used as an electrolyte additive for high voltage lithium-ion batteries. This addition significantly improved the cyclic stability and capacity retention of the batteries, demonstrating its potential in enhancing battery performance (Huang et al., 2014).
3. Exploration in Photophysics and Photochemistry
- Photolysis Studies : Research into the photolysis of compounds structurally similar to this compound, such as 4-phenyl-1,3,2-oxathiazolylio-5-oxide, has provided insights into the mechanisms of ketene intermediates. These studies contribute to a deeper understanding of the photophysical and photochemical properties of benzonitrile derivatives (Holm et al., 1976).
4. Development in Material Science
- Nonlinear Optical Applications : Molecules based on (-1-cyanovinyl)benzonitrile, which shares a functional group with this compound, have been explored for nonlinear optical (NLO) applications. Experimental and computational studies have shown that these compounds have potential in NLO applications due to their suitable electronic and structural properties (Mydlova et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust, fume, gas, mist, vapors, or spray .
Relevant Papers Several papers have been published on 4-(3-Oxoprop-1-en-1-yl)benzonitrile, providing information on its synthesis, properties, and potential applications . These papers can be a valuable resource for further understanding this compound.
Propiedades
IUPAC Name |
4-[(E)-3-oxoprop-1-enyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCARXOHQPZAX-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2873547.png)






![4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2873561.png)
![6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2873562.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2873563.png)
![5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2873564.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2873566.png)
![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2873567.png)
